2-(2-Bromoethyl)phenol
Overview
Description
2-(2-Bromoethyl)phenol is an organic compound with the molecular formula C8H9BrO. It consists of a phenol group substituted with a bromoethyl group at the ortho position.
Mechanism of Action
Target of Action
It is known that bromophenols, a class of compounds to which 2-(2-bromoethyl)phenol belongs, are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . These compounds may interact with various biological targets due to their structural similarity to phenolic compounds, which are known to interact with a wide range of proteins and enzymes.
Mode of Action
Bromophenols, in general, are known to interact with their targets through their hydroxyl and bromine groups . The hydroxyl group can form hydrogen bonds with its targets, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction. These interactions can lead to changes in the conformation and activity of the target molecules.
Biochemical Pathways
They are mainly biosynthesized by the shikimic acid pathway in advanced plants . Phenolic compounds have fetched substantial focus as the ingestion of these bioactive moieties is correlated to lower the prevalence of chronic ailments .
Pharmacokinetics
The compound’s physical properties, such as its density (15±01 g/cm3), boiling point (2620±150 °C at 760 mmHg), and molecular weight (201061), may influence its pharmacokinetic behavior .
Result of Action
Bromophenols derived from brominated flame retardants (bfrs) in human environments are present in human blood and breast milk . This suggests that bromophenols, including this compound, can be absorbed into the body and may have biological effects.
Biochemical Analysis
Biochemical Properties
2-(2-Bromoethyl)phenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA and proteins, potentially leading to modifications or damage .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the regulation of cellular functions. Additionally, this compound can impact gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. This compound also affects cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of substrates. Additionally, this compound can induce changes in gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound can lead to oxidative stress and damage to cellular components, including DNA, proteins, and lipids. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further interact with other biomolecules. The metabolism of this compound can also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, this compound can be transported into cells via organic anion transporters and can bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. Targeting signals and post-translational modifications can also play a role in directing this compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Bromoethyl)phenol can be synthesized through several methods. One common approach involves the bromination of 2-ethylphenol using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial processes may also incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethyl)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-(2-Hydroxyethyl)phenol.
Electrophilic Aromatic Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the aromatic ring.
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Oxidation: Chromic acid or potassium permanganate for oxidation reactions.
Major Products Formed:
Nucleophilic Substitution: 2-(2-Hydroxyethyl)phenol.
Electrophilic Aromatic Substitution: Nitro- or sulfonated derivatives of this compound.
Oxidation: Quinones and related compounds.
Scientific Research Applications
2-(2-Bromoethyl)phenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
2-Bromoethylbenzene: Similar structure but lacks the hydroxyl group, making it less reactive in certain reactions.
2-Bromoethylphenol: Similar structure but with the bromoethyl group at a different position, leading to different reactivity and applications.
Uniqueness: 2-(2-Bromoethyl)phenol is unique due to the presence of both the bromoethyl and phenol groups, which confer distinct reactivity and versatility in chemical reactions. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-(2-bromoethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPRFUSTANBATG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57027-75-5 | |
Record name | 2-(2-bromoethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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